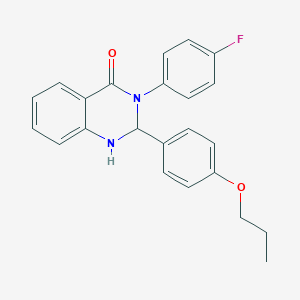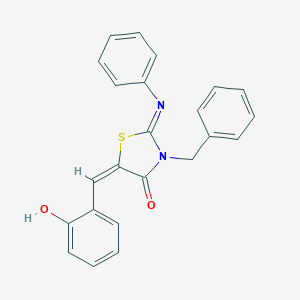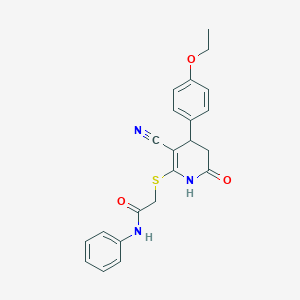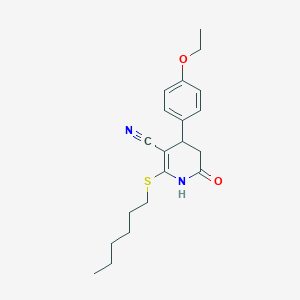
3-(4-FLUOROPHENYL)-2-(4-PROPOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-FLUOROPHENYL)-2-(4-PROPOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is a synthetic organic compound that belongs to the quinazolinone class This compound is characterized by the presence of a quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring
准备方法
The synthesis of 3-(4-FLUOROPHENYL)-2-(4-PROPOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of Substituents: The fluorophenyl and propoxyphenyl groups can be introduced through nucleophilic aromatic substitution reactions. This involves the reaction of the quinazolinone core with appropriate fluorophenyl and propoxyphenyl halides in the presence of a base such as potassium carbonate.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and scalability.
化学反应分析
3-(4-FLUOROPHENYL)-2-(4-PROPOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorophenyl or propoxyphenyl groups can be replaced with other substituents using appropriate nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids or amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
3-(4-FLUOROPHENYL)-2-(4-PROPOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE has various scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a lead compound for drug development targeting specific diseases.
Industry: It is used in the development of specialty chemicals and materials with specific properties, such as fluorescence or conductivity.
作用机制
The mechanism of action of 3-(4-FLUOROPHENYL)-2-(4-PROPOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
相似化合物的比较
3-(4-FLUOROPHENYL)-2-(4-PROPOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE can be compared with other similar compounds, such as:
3-(4-chlorophenyl)-2-(4-propoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone: This compound has a chlorophenyl group instead of a fluorophenyl group, which may result in different chemical and biological properties.
3-(4-fluorophenyl)-2-(4-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone: This compound has a methoxyphenyl group instead of a propoxyphenyl group, which may affect its reactivity and applications.
3-(4-bromophenyl)-2-(4-propoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone:
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties that can be leveraged for various applications.
属性
分子式 |
C23H21FN2O2 |
|---|---|
分子量 |
376.4g/mol |
IUPAC 名称 |
3-(4-fluorophenyl)-2-(4-propoxyphenyl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C23H21FN2O2/c1-2-15-28-19-13-7-16(8-14-19)22-25-21-6-4-3-5-20(21)23(27)26(22)18-11-9-17(24)10-12-18/h3-14,22,25H,2,15H2,1H3 |
InChI 键 |
MQHKONJLXJPWOJ-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)F |
规范 SMILES |
CCCOC1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![METHYL 6-({[(4-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-4-(2-NITROPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIDINE-3-CARBOXYLATE](/img/structure/B394468.png)

![4-Hydroxy-4-methyl-3-(3-pyridinylmethyl)-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B394470.png)
![N-(4-bromophenyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]benzenesulfonamide](/img/structure/B394471.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-[5-bromo-4-(diethylamino)-2-methoxybenzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B394474.png)
![methyl 6-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-4-(2-chlorophenyl)-5-cyano-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate](/img/structure/B394477.png)
![N-[3-(3,4-dimethylbenzoyl)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B394481.png)
![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(1H-1,2,4-triazol-3-ylsulfanyl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B394482.png)
![ETHYL (2E)-5-(2,5-DIMETHOXYPHENYL)-2-[(4-HYDROXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B394483.png)
![5-Acetyl-4-(2-chlorophenyl)-2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-6-methyl-1,4-dihydropyridine-3-carbonitrile](/img/structure/B394485.png)

![(5E)-5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B394488.png)
![3'-(4-BROMO-3-METHYLPHENYL)-1,2-DIHYDROSPIRO[INDOLE-3,2'-[1,3]THIAZOLIDINE]-2,4'-DIONE](/img/structure/B394489.png)

